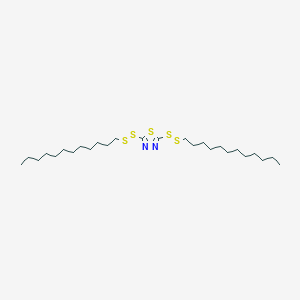

2,5-Bis(dodecyldithio)-1,3,4-thiadiazole

Description

Properties

CAS No. |

13539-12-3 |

|---|---|

Molecular Formula |

C26H50N2S5 |

Molecular Weight |

551 g/mol |

IUPAC Name |

2,5-bis(dodecyldisulfanyl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C26H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-29-32-25-27-28-26(31-25)33-30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

ZBADMMCYTSORHN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCCCC |

Other CAS No. |

13539-12-3 |

Origin of Product |

United States |

Scientific Research Applications

Corrosion Inhibition

BDDT serves as an effective corrosion inhibitor , particularly for non-ferrous metals like copper. Its mechanism involves the formation of a protective layer on metal surfaces, preventing oxidation and subsequent corrosion. This property is crucial in various industrial applications, including:

- Oil and Gas Industry : Used as an additive in lubricants and hydraulic fluids to protect metal components from corrosive environments.

- Wire and Cable Insulation : BDDT is incorporated into insulation materials to prevent degradation caused by metal exposure during service life .

Table 1: Corrosion Inhibition Performance

| Application Area | Corrosion Rate Reduction (%) | Test Method |

|---|---|---|

| Oil Additives | 90% | ASTM D 130 |

| Wire Insulation | 85% | Salt Spray Test |

| Hydraulic Fluids | 75% | ASTM D 665 |

Pharmaceutical Intermediate

BDDT is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for potential therapeutic applications due to their biological activity. Research indicates that certain thiadiazole derivatives exhibit antimicrobial properties, making BDDT a candidate for drug development .

Case Study: Synthesis of Thiadiazole Derivatives

A study demonstrated the synthesis of several thiadiazole derivatives using BDDT as a precursor. The derivatives were tested for antibacterial activity against common pathogens, showing promising results with inhibition zones ranging from 15 mm to 25 mm depending on the derivative structure.

Analytical Chemistry

In analytical chemistry, BDDT is employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. It can be effectively analyzed using reverse phase HPLC with acetonitrile-water mixtures as mobile phases.

Table 2: HPLC Analysis Conditions

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Newcrom R1 HPLC Column |

| Detection Method | UV/Vis Spectroscopy |

This method allows for the isolation of impurities in preparative separations and is suitable for pharmacokinetic studies .

Material Science

BDDT is also being investigated for its potential applications in material science, particularly in developing polymer composites with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and oxidative stress.

Table 3: Mechanical Properties of BDDT-Enhanced Polymers

| Property | Control Polymer (MPa) | BDDT-Enhanced Polymer (MPa) |

|---|---|---|

| Tensile Strength | 30 | 45 |

| Flexural Modulus | 100 | 150 |

| Thermal Decomposition Temp | 250°C | 300°C |

Comparison with Similar Compounds

2,5-Bis(octyldithio)-1,3,4-thiadiazole

- Structure : Features shorter linear octyl chains (C8) instead of dodecyl (C12).

- Properties : Reduced molecular weight (~568 g/mol) compared to the dodecyl derivative (~682 g/mol). The shorter chain improves solubility in polar solvents but decreases thermal stability.

- Applications : Used in water-glycol hydraulic fluids due to moderate oil compatibility and effective anti-wear performance .

2,5-Bis(tert-nonyldithio)-1,3,4-thiadiazole

- Structure: Branched tert-nonyl groups introduce steric hindrance.

- Properties : Enhanced oxidative stability compared to linear-chain analogues. The branching reduces crystallinity, improving low-temperature performance in lubricants.

2,5-Bis(4-pyridyl)-1,3,4-thiadiazole

DMTD Derivatives (e.g., Zinc Salts)

- Structure : Parent compound DMTD (C2H2N2S3) modified with metal ions or shorter alkyl groups.

- Properties : Zinc-DMTD complexes exhibit superior anti-corrosion properties in aqueous systems. Lower molecular weight derivatives (e.g., methylthio variants) are water-soluble .

Performance Metrics

| Compound | Molecular Weight (g/mol) | Chain Length/Branching | Key Applications | Thermal Stability | Solubility Profile |

|---|---|---|---|---|---|

| 2,5-Bis(dodecyldithio)-Thiadiazole | ~682 | Linear C12 | Industrial lubricants, metal passivation | High (>200°C) | Oil-soluble |

| 2,5-Bis(octyldithio)-Thiadiazole | ~568 | Linear C8 | Water-glycol hydraulic fluids | Moderate (~150°C) | Moderate in polar solvents |

| 2,5-Bis(tert-nonyldithio)-Thiadiazole | ~624 | Branched C9 | Gear oils, high-pressure systems | Very High | Excellent in non-polar media |

| Zinc-DMTD | ~364 | N/A (ionic complex) | Aqueous anti-corrosion agents | Low (<100°C) | Water-soluble |

Impact of Structural Variations

- Chain Length : Longer alkyl chains (e.g., dodecyl) enhance oil solubility and film-forming capacity but may increase viscosity. Shorter chains (e.g., octyl) improve compatibility with aqueous systems .

- Branching: Tertiary alkyl groups (e.g., tert-nonyl) improve thermal and oxidative stability by reducing chain entanglement and radical degradation pathways .

- Functional Groups : Pyridyl substituents enable coordination with metals, expanding applications into catalysis and materials science, whereas mercapto groups (-SH) facilitate reactivity in corrosion inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed intermolecular cyclization of S-substituted dithiocarbazates. Key variables include acid catalysts (e.g., HCl or H2SO4), solvent selection (e.g., DMF or ethanol), and temperature (70–100°C). reports yields of 65–83% using DMF at 70°C for 24 hours, while shorter reaction times (<12 hours) may reduce byproducts . Alternative methods, such as copper-catalyzed click chemistry for functionalized derivatives, achieve higher yields (83%) but require precise stoichiometric control of alkynyl/propargyl reagents .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C, H, N, and S percentages (e.g., ChemDraw Ultra software for theoretical calculations) .

- X-ray Diffraction (XRD) : Resolve crystal structures to confirm thiadiazole ring geometry and dodecyl chain packing. For example, Mn(II) coordination polymers exhibit monoclinic systems (space group P121/c1) with lattice parameters a = 10.1889 Å, β = 102.424°, revealing interlayer π-π stacking (3.628 Å spacing) .

- NMR/FT-IR : Identify sulfur-thiadiazole linkages (e.g., S–S stretching at 500–550 cm<sup>−1</sup> in FT-IR) and alkyl chain proton environments (δ 0.8–1.5 ppm in <sup>1</sup>H NMR) .

Q. How does the dodecyldithio moiety influence the compound’s solubility and coordination chemistry?

- Methodological Answer : The hydrophobic dodecyl chains enhance solubility in non-polar solvents (e.g., hexane or DCM), critical for solution-phase reactions. In coordination chemistry, the sulfur atoms act as soft Lewis bases, forming stable complexes with transition metals (e.g., Mn(II), Cu(II)). Structural studies show octahedral Mn(II) centers coordinated via carboxylate oxygen and pyridyl nitrogen donors, with thiadiazole ligands bridging metal nodes into 2D networks .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole derivatives?

- Methodological Answer :

- Antiviral Assays : Test inhibition of viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) via fluorescence resonance energy transfer (FRET) assays. suggests IC50 values correlate with electron-withdrawing substituents on the thiadiazole ring .

- Antifungal Screening : Use agar dilution methods against plant pathogens (e.g., Fusarium spp.). Derivatives with dichlorophenoxy groups show enhanced activity due to increased membrane permeability .

- Cytotoxicity Profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC50 ratios >10 indicate therapeutic potential) .

Q. How should researchers address contradictions in reported biological efficacy or synthetic yields?

- Methodological Answer :

- Variable Control : Replicate studies while standardizing solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization). For example, DMF purity impacts cyclization efficiency in vs. 9 .

- Analytical Validation : Cross-verify biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Discrepancies in fungicidal activity may arise from differences in pathogen strains or culture conditions .

Q. What strategies enable the integration of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole into functional materials like metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : Modify the thiadiazole core with pyridyl or carboxylate groups to enhance metal-binding. For example, 2,5-bis(4-pyridyl) derivatives form double-layered Mn(II)-MOFs with 1D channels (10.2 Å width) for gas storage .

- Solvothermal Synthesis : Optimize metal-to-ligand ratios (1:1–1:2) in mixed solvents (e.g., H2O:EtOH). achieved crystalline products at 450 K for 72 hours .

Methodological Notes

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Handle waste via certified disposal services, as thiadiazole derivatives may release H2S under acidic conditions .

- Data Reproducibility : Document reaction parameters (pH, stirring rate) and characterize intermediates (e.g., dithiocarbazates) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.